molecular formula C11H14Cl2F3N3 B1500947 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperidin-3-amine hydrochloride CAS No. 1185313-62-5

1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperidin-3-amine hydrochloride

Cat. No.: B1500947
CAS No.: 1185313-62-5
M. Wt: 316.15 g/mol
InChI Key: PWSQTNIBXRBNFE-UHFFFAOYSA-N
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Description

1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperidin-3-amine hydrochloride is a chemical compound with the molecular formula C7H6ClF3N2. It is also known by several synonyms such as 3-chloro-5-trifluoromethyl pyridin-2-yl methanamine hydrochloride, 2-aminomethyl-3-chloro-5-trifluoromethyl pyridine hydrochloride, and others .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring substituted with a chloro and a trifluoromethyl group at the 3rd and 5th positions, respectively. Attached to the 2nd position of the pyridine ring is a piperidine ring substituted with an amine group at the 3rd position .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 210.58 g/mol . It has a melting point of 86-90 °C, a boiling point of 205°C, and a density of 1.4650 (estimate). It is slightly soluble in chloroform and methanol, and has a water solubility of 622mg/L at 25℃ .

Scientific Research Applications

Organic Synthesis and Catalysis

  • Catalytic Activity in Cyclisations : Trifluoromethanesulfonic acid is used as a catalyst for inducing cyclization of homoallylic sulfonamides to form pyrrolidines, highlighting the potential utility of related compounds in catalyzing cyclization reactions (Haskins & Knight, 2002).

Coordination Chemistry

  • Complex Formation with Metal Ions : Studies on iron(III) complexes with Schiff bases derived from aromatic amines and the synthesis and characterization of cobalt(III) complexes highlight the role of pyridyl and related ligands in forming coordination complexes with potential applications in materials science and catalysis (Viswanathan et al., 1996).

Medicinal Chemistry

  • Antimicrobial and Anticancer Activities : A series of diphenyl 1-(arylamino)-1-(pyridin-3-yl)ethylphosphonates exhibited high antimicrobial activities against various bacteria and fungi, as well as significant cytotoxicity against liver carcinoma and breast adenocarcinoma cell lines, indicating the potential of derivatives for developing novel antimicrobial and anticancer agents (Abdel-megeed et al., 2012).

Analytical Chemistry

  • In-line Monitoring of Pharmaceutical Processes : Fourier transform infrared (FT-IR) spectroscopy equipped with an attenuated total reflectance (ATR) probe was used for in-line monitoring of a hydrochloride salt formation process, demonstrating the applicability of related compounds in process analytical technologies for pharmaceutical manufacturing (Lin et al., 2006).

Safety and Hazards

This compound may be harmful if swallowed, in contact with skin, or if inhaled. It may cause respiratory irritation. It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound. If it comes in contact with skin, wash with plenty of soap and water. Avoid breathing dust, fume, gas, mist, vapors, or spray .

Properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClF3N3.ClH/c12-9-4-7(11(13,14)15)5-17-10(9)18-3-1-2-8(16)6-18;/h4-5,8H,1-3,6,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWSQTNIBXRBNFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=C(C=C(C=N2)C(F)(F)F)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90671541
Record name 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185313-62-5
Record name 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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